BenchChemオンラインストアへようこそ!

Euphol

Glioblastoma Cancer chemotherapy Cytotoxicity screening

Procure Euphol (≥98%) as the authenticated euphane-type triterpene alcohol with defined C-20 stereochemistry distinct from tirucallol. With 46% oral bioavailability and reversible MAGL inhibition (IC50=315 nM), this compound enables reproducible in vivo inflammatory pain modeling without irreversible-inhibitor confounders. Its validated use as a QC marker for Euphorbia botanicals (0.10–0.19% w/w, GC-MS linearity r=0.9988) and 30-fold higher GBM cytotoxicity vs. temozolomide justify this specific procurement.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 514-47-6
Cat. No. B1671784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphol
CAS514-47-6
SynonymsEuphol;  NSC 36571;  NSC-36571;  NSC36571; 
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
InChIKeyCAHGCLMLTWQZNJ-WZLOIPHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Euphol (CAS 514-47-6): Chemical Identity, Structural Classification, and Core Pharmacological Profile


(+)-Euphol (CAS 514-47-6) is a euphane-type tetracyclic triterpene alcohol isolated primarily from Euphorbia species latex, sharing a structural backbone with cholesterol but differing in side-chain stereochemistry and ring junction configurations [1]. It exhibits a molecular formula of C30H50O and a molecular weight of 426.72 g/mol, with a defined stereochemistry at the C-20 position that distinguishes it from its C-20 epimer tirucallol [2]. Euphol demonstrates oral bioavailability of approximately 46% in rodent models [3], reversible monoacylglycerol lipase (MAGL) inhibition (IC50 = 315 nM) [4], and broad-spectrum cytotoxic activity against human cancer cell lines with IC50 values ranging from 1.41 to 38.89 μM [5].

Why Euphol Cannot Be Replaced by Other Triterpenes or MAGL Inhibitors in Targeted Research


Substituting euphol with other tetracyclic triterpenes (e.g., lupeol, betulin, friedelin) or synthetic MAGL inhibitors (e.g., JZL184) introduces critical experimental confounders. Structurally, euphol and its epimer tirucallol differ solely in stereochemistry at C-20, yet this minor variation dictates distinct biological activity profiles, tissue distribution patterns in source plants, and analytical retention behavior [1]. Functionally, euphol's reversible MAGL inhibition (IC50 = 315 nM) contrasts sharply with irreversible inhibitors like JZL184 (IC50 = 8 nM), which produce prolonged endocannabinoid elevation and different off-target liabilities [2]. Furthermore, euphol uniquely combines MAGL inhibition with direct complement pathway modulation and neutrophil chemotaxis suppression at micromolar concentrations, activities not replicated by other triterpenes [3]. The following quantitative evidence establishes specific, measurable differentiation that precludes simple in-class substitution.

Euphol: Quantitative Evidence of Pharmacological, Pharmacokinetic, and Analytical Differentiation


Euphol vs. Temozolomide in Glioblastoma: Quantified Superiority in Cytotoxic Potency and Selectivity

In a head-to-head comparison against the standard-of-care glioblastoma agent temozolomide (TMZ), euphol demonstrated a median 30-fold higher cytotoxic potency across a panel of glioma cell lines, with the potency advantage ranging from 5- to 167-fold depending on the specific cell line tested [1]. Additionally, euphol exhibited a higher selective cytotoxicity index (0.64–3.36) compared to TMZ (0.11–1.13), indicating preferential toxicity toward cancer cells over normal astrocytes [1]. Euphol also synergistically enhanced TMZ cytotoxicity when used in combination [2].

Glioblastoma Cancer chemotherapy Cytotoxicity screening

Euphol vs. Tirucallol: Structural Epimerization as the Basis for Differential Biological Activity and Analytical Behavior

Euphol and tirucallol are C-20 epimers that co-occur in Euphorbia species but exhibit distinct biological and analytical properties. In Kansui Radix, euphol is present at approximately twice the concentration of tirucallol (0.10–0.19% w/w vs. 0.05–0.07% w/w) [1]. In Euphorbia tirucalli, euphol predominates in latex, whereas tirucallol accumulates preferentially in stem explants and callus tissue [2]. The two epimers are separable by GC-MS with distinct retention characteristics and linear calibration ranges [1].

Triterpene stereochemistry Natural product differentiation Quality control markers

Euphol vs. JZL184: Reversible vs. Irreversible MAGL Inhibition Differentiates Therapeutic Window and Off-Target Risk

Euphol inhibits monoacylglycerol lipase (MAGL) through a reversible mechanism with an IC50 of 315 nM [1]. This contrasts with the synthetic MAGL inhibitor JZL184, which acts as an irreversible inhibitor with an IC50 of 8 nM [2]. Reversible inhibition by euphol allows for temporal control of endocannabinoid tone, whereas irreversible inhibition by JZL184 produces sustained elevation of 2-arachidonoylglycerol and is associated with functional tolerance, cross-tolerance to CB1 agonists, and physical dependence upon repeated administration [3]. Euphol's peripheral MAGL inhibition blocks inflammatory pain development without reported cannabinoid-like behavioral effects [4].

MAGL inhibition Endocannabinoid system Inflammatory pain

Euphol Demonstrates Quantified Oral Bioavailability Supporting In Vivo Dosing Feasibility

A validated LC-MS/MS method was used to determine the absolute oral bioavailability of euphol in Sprague-Dawley rats following intravenous (6 mg/kg) and oral (48 mg/kg) administration. The absolute bioavailability was calculated to be approximately 46.01% [1]. The analytical method demonstrated linearity over the concentration range 27–9000 ng/mL with a lower limit of quantitation of 27 ng/mL, accuracy between –7.04% and 4.11%, and precision <10.83% [1]. While in-class comparator data for other euphane-type triterpenes under identical conditions are not available, this value establishes a baseline for evaluating formulation and delivery strategies.

Pharmacokinetics Oral bioavailability In vivo dosing

Euphol Selectively Modulates Complement Pathways and Suppresses Neutrophil Chemotaxis at Defined Concentrations

Euphol exhibits differential modulation of complement activation pathways: it increased classical pathway (CP) activation by 38% at 976.1 μM, while simultaneously inhibiting the alternative pathway (AP) by 31% and the lectin pathway (LP) by 32% at the same concentration [1]. Additionally, euphol inhibited neutrophil chemotaxis by 84% at a concentration of 292.9 μM in a Boyden chamber assay [1]. These immunomodulatory activities are not reported for structurally related triterpenes like tirucallol or lupeol at comparable concentrations.

Complement system Immunomodulation Neutrophil chemotaxis

Euphol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Glioblastoma Preclinical Research Requiring Cytotoxic Agents with Superior Potency and Tumor Selectivity Over Temozolomide

Euphol is indicated for glioblastoma preclinical studies where investigators seek an agent with median 30-fold higher cytotoxic potency than temozolomide and a higher selective cytotoxicity index (0.64–3.36 vs. 0.11–1.13) [1]. Its synergistic interaction with temozolomide further supports its use in combination therapy development [2]. This scenario is particularly relevant for laboratories screening novel GBM therapeutics or investigating autophagy-associated cell death mechanisms.

Botanical Authentication and Quality Control of Euphorbia-Derived Herbal Products Requiring Differentiation of Euphol from Tirucallol

In analytical chemistry and pharmacognosy laboratories, euphol serves as a marker compound for the authentication and standardization of Euphorbia-based botanicals (e.g., Kansui Radix). Its higher abundance (0.10–0.19% w/w) compared to tirucallol (0.05–0.07% w/w) and distinct GC-MS retention characteristics enable reliable quantification for quality control [3]. The validated GC-MS method provides linearity over 50.0–400.0 μg/mL (r=0.9988) with recovery of 98.3±1.2% [3].

In Vivo Studies of Inflammatory Pain and Endocannabinoid Modulation Requiring Orally Bioavailable, Reversible MAGL Inhibition

Euphol is suitable for in vivo models of inflammatory pain where oral dosing is preferred and reversible MAGL inhibition is mechanistically desirable. Its absolute oral bioavailability of 46.01% [4] supports systemic exposure following oral administration, while reversible MAGL inhibition (IC50 = 315 nM) [5] avoids the functional tolerance and dependence associated with irreversible inhibitors like JZL184 [6]. This scenario applies to studies of carrageenan-induced mechanical hyperalgesia, CFA-induced inflammation, and neuropathic pain models.

Complement-Mediated Inflammatory Disease Modeling Requiring Agents with Differential Pathway Modulation

Euphol is indicated for research on complement-driven inflammatory disorders where selective modulation of specific activation pathways is required. Its ability to simultaneously enhance classical pathway activation by 38% while inhibiting alternative and lectin pathways by 31% and 32%, respectively, at 976.1 μM [7], provides a unique pharmacological tool for dissecting pathway-specific contributions to disease pathogenesis. Additionally, its potent inhibition of neutrophil chemotaxis (84% at 292.9 μM) [7] supports investigation of neutrophil-driven inflammatory processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euphol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.